molecular formula C13H15Cl2NO2 B7583628 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one

1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one

Cat. No.: B7583628
M. Wt: 288.17 g/mol
InChI Key: UKIWAZJMXOYZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various fields of research.

Mechanism of Action

The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters in the brain. MAO-A is an enzyme that is located in the outer membrane of mitochondria and is involved in the metabolism of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit MAO-A. The inhibition of MAO-A leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on mood, behavior, and cognition. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one in lab experiments include its potency and selectivity as an MAO-A inhibitor, its synthetic availability, and its ability to modulate neurotransmitter levels in the brain. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one. One area of research is the development of more potent and selective MAO-A inhibitors for use in treating various neuropsychiatric disorders. Another area of research is the exploration of the biochemical and physiological effects of this compound on different neurotransmitter systems and brain regions. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans.

Synthesis Methods

The synthesis of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 6,8-dichloro-3,4-dihydro-isoquinoline with 3-methoxypropan-1-ol in the presence of a base to form the intermediate product. This intermediate product is then treated with a reducing agent to obtain the final product, this compound.

Scientific Research Applications

1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A by this compound leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological and biochemical effects.

Properties

IUPAC Name

1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-18-5-3-13(17)16-4-2-9-6-10(14)7-12(15)11(9)8-16/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWAZJMXOYZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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